[2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine
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Overview
Description
[2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine is an organic compound with the molecular formula C16H19NO. It is characterized by a biphenyl group connected through an ether bond to an ethyl chain, which is further bonded to a dimethylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine typically involves the reaction of biphenyl-4-ol with ethylene oxide to form 2-(biphenyl-4-yloxy)ethanol. This intermediate is then reacted with dimethylamine under suitable conditions to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
[2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-4-yloxyacetaldehyde, while substitution reactions can produce various substituted amines .
Scientific Research Applications
Chemistry
In chemistry, [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the development of probes or as a ligand in biochemical assays .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceutical agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine involves its interaction with molecular targets such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the dimethylamine group can participate in hydrogen bonding or ionic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[2-(Biphenyl-4-yloxy)ethyl]amine: Similar structure but lacks the dimethylamine group.
N1-(2-(Biphenyl-4-yloxy)ethyl)propane-1,3-diamine: Contains an additional amine group, which may alter its reactivity and applications.
Uniqueness
[2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine is unique due to the presence of both the biphenyl and dimethylamine groups. This combination imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C16H19NO |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
N,N-dimethyl-2-(4-phenylphenoxy)ethanamine |
InChI |
InChI=1S/C16H19NO/c1-17(2)12-13-18-16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3 |
InChI Key |
BKKDTZAGLJXSDE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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